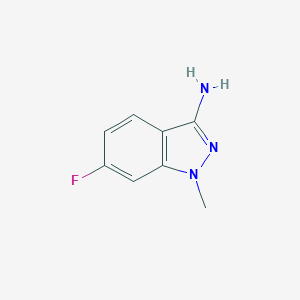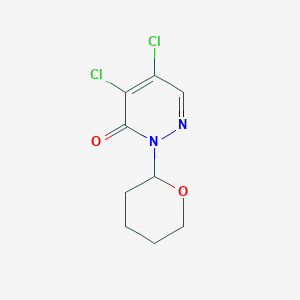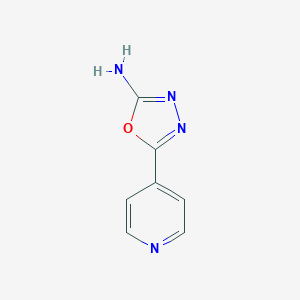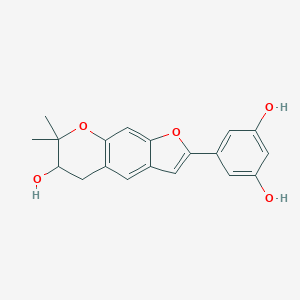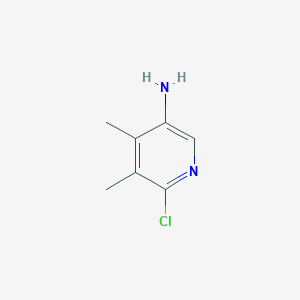
6-Chloro-4,5-dimethylpyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4,5-dimethylpyridin-3-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CDMA and has a molecular formula of C7H9ClN2.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 6-Chloro-4,5-dimethylpyridin-3-amine involves the introduction of a chlorine atom to 4,5-dimethylpyridin-3-amine. This can be achieved through a substitution reaction using a chlorinating agent.
Starting Materials
4,5-dimethylpyridin-3-amine, Chlorinating agent (e.g. thionyl chloride, phosphorus pentachloride)
Reaction
Dissolve 4,5-dimethylpyridin-3-amine in a suitable solvent (e.g. dichloromethane), Add the chlorinating agent dropwise to the reaction mixture while stirring, Heat the reaction mixture under reflux for several hours, Allow the reaction mixture to cool and then quench with water, Extract the product with a suitable organic solvent (e.g. diethyl ether), Dry the organic layer over anhydrous sodium sulfate, Filter the solution and concentrate under reduced pressure to obtain the crude product, Purify the crude product by recrystallization or chromatography
Aplicaciones Científicas De Investigación
6-Chloro-4,5-dimethylpyridin-3-amine has various applications in scientific research. It is commonly used as a starting material for the synthesis of other compounds. It has also been used in the development of new drugs and pharmaceuticals. Additionally, this compound has been studied for its potential use as a fluorescent probe in biological and medical imaging.
Mecanismo De Acción
The mechanism of action of 6-Chloro-4,5-dimethylpyridin-3-amine is not well understood. However, it is believed to act as a competitive inhibitor of certain enzymes. It has also been shown to interact with DNA and RNA, which may be responsible for its biological activity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 6-Chloro-4,5-dimethylpyridin-3-amine are still being studied. However, it has been shown to have antimicrobial activity against certain bacteria and fungi. It has also been shown to have anticancer activity in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 6-Chloro-4,5-dimethylpyridin-3-amine in lab experiments is its ease of synthesis. Additionally, it has a relatively low toxicity, making it safe to handle in the lab. However, one limitation is that its mechanism of action is not well understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are many potential future directions for research on 6-Chloro-4,5-dimethylpyridin-3-amine. One area of interest is its potential use in drug development. Additionally, further studies are needed to better understand its mechanism of action and its potential applications in biological and medical imaging. Another potential direction is the synthesis of new derivatives of this compound with improved biological activity.
Propiedades
IUPAC Name |
6-chloro-4,5-dimethylpyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2/c1-4-5(2)7(8)10-3-6(4)9/h3H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGYDHROORYWRKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1N)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50437120 |
Source


|
| Record name | 6-Chloro-4,5-dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-4,5-dimethylpyridin-3-amine | |
CAS RN |
147440-83-3 |
Source


|
| Record name | 6-Chloro-4,5-dimethylpyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50437120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Trifluoromethyl-1,4-dihydro-pyrido[2,3-b]pyrazine-2,3-dione](/img/structure/B175662.png)
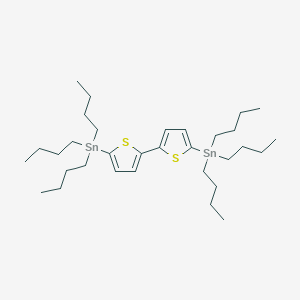

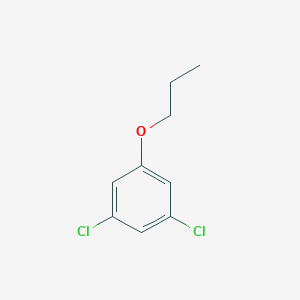
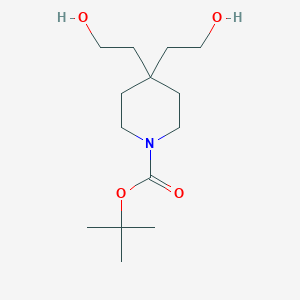
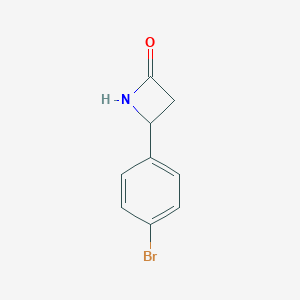
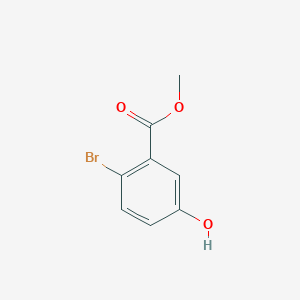
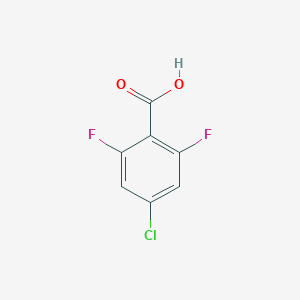
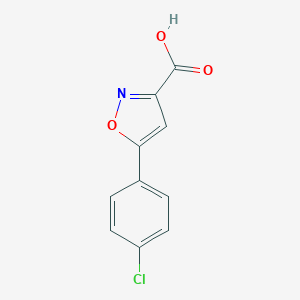
![6h,13h-Benzimidazo[1',2':4,5]pyrazino[1,2-a]benzimidazole-6,13-dione](/img/structure/B175689.png)
